Nebracetam

Übersicht

Beschreibung

- Es ist ein M1-Acetylcholinrezeptor-Agonist bei Ratten.

- Obwohl Humanstudien noch nicht durchgeführt wurden, wird angenommen, dass es ähnlich wie andere Racetam-Medikamente als Nootropikum wirkt .

Nebracetam: ist ein Mitglied der Racetam-Klasse von Verbindungen.

Herstellungsmethoden

- This compound kann mit einer chemoenzymatischen Methode synthetisiert werden, die 2008 berichtet wurde .

- Leider sind spezifische Synthesewege und Reaktionsbedingungen nicht allgemein dokumentiert.

Vorbereitungsmethoden

- Nebracetam can be synthesized using a chemoenzymatic method reported in 2008 .

- Unfortunately, specific synthetic routes and reaction conditions are not widely documented.

Analyse Chemischer Reaktionen

- Nebracetam durchläuft wahrscheinlich verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution .

- Häufige Reagenzien und Bedingungen für diese Reaktionen sind nicht spezifiziert.

- Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind nicht gut dokumentiert.

Wissenschaftliche Forschungsanwendungen

Neurotransmitter Modulation

Research Findings:

Nebracetam has been shown to influence neurotransmitter levels in the brain, particularly in the context of cerebral ischemia. A study examined its effects on neurotransmitters such as acetylcholine, dopamine, and serotonin in rats subjected to microsphere embolism-induced cerebral ischemia. The results indicated that delayed treatment with this compound partially restored serotonin levels in the hippocampus and dopamine metabolites in the striatum after ischemic events .

Table 1: Effects of this compound on Neurotransmitter Levels

| Neurotransmitter | Brain Region | Effect of this compound | Reference |

|---|---|---|---|

| Acetylcholine | Cortex | Not assessed | |

| Dopamine | Striatum | Partial restoration | |

| Serotonin | Hippocampus | Significant increase |

Neuroprotective Effects

Case Studies:

this compound exhibits neuroprotective properties against ischemia and glutamate toxicity. In various animal models, it has been shown to mitigate neuronal damage caused by these conditions. For instance, one study demonstrated that this compound effectively reduced neuronal death in cerebellar granule cells exposed to glutamate .

Table 2: Neuroprotective Effects of this compound

| Condition | Model Used | Observed Effect | Reference |

|---|---|---|---|

| Ischemia | Rat model | Reduced neuronal damage | |

| Glutamate toxicity | Cultured rat cells | Decreased cell death |

Analgesic Properties

Recent studies have suggested that this compound may also possess analgesic properties. Research indicated that it could enhance cognitive abilities while providing effective pain relief in animal models . This dual action makes it a candidate for further exploration in pain management therapies.

Brain Imaging Applications

Innovative Uses:

this compound has been explored as a radiotracer for brain imaging. A biodistribution study involving a radiolabeled this compound complex ([99mTc]-N-Neb) showed promising results for targeting AMPA receptors in brain imaging applications. The complex demonstrated significant uptake in the brain shortly after injection, indicating its potential utility in diagnosing neurological conditions .

Table 3: Biodistribution of Radiolabeled this compound

Wirkmechanismus

- Nebracetam’s effects likely involve M1-muscarinic receptors .

- The exact molecular targets and pathways remain to be fully elucidated.

Vergleich Mit ähnlichen Verbindungen

- Leider sind direkte Vergleiche mit ähnlichen Verbindungen begrenzt.

- Die Einzigartigkeit von Nebracetam liegt in seiner spezifischen Rezeptoragonismus und seinen potenziellen nootropen Eigenschaften.

Biologische Aktivität

Nebracetam, a novel nootropic compound, has garnered attention for its potential neuroprotective and cognitive-enhancing effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Calcium Ion Modulation : Research indicates that this compound can induce a rise in intracellular calcium concentration ([Ca²⁺]i) in Jurkat cells, a type of human leukemic T cell. This effect is mediated through M1-muscarinic receptors, suggesting a role in modulating neurotransmitter release and synaptic plasticity .

- Neuroprotection Against Apoptosis : In studies involving hippocampal neurons, this compound has been shown to inhibit apoptosis induced by Aβ25-35, a peptide associated with Alzheimer's disease. This neuroprotective effect is linked to the upregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, facilitated by the extracellular signal-regulated kinase (ERK1/2) pathway .

Therapeutic Effects

This compound's therapeutic potential has been evaluated in various studies:

- Cognitive Enhancement : this compound has demonstrated significant cognitive-enhancing effects in animal models. For instance, it was shown to improve cognitive abilities in rats subjected to neurotrauma through pattern recognition tests .

- Analgesic Properties : The compound has also been tested in combination with non-steroidal anti-inflammatory drugs (NSAIDs), leading to enhanced analgesic effects. Studies indicate that this compound-based dipharmacophores exhibit both analgesic and nootropic properties, making them promising candidates for pain management while enhancing cognitive function .

Key Research Findings

The following table summarizes key findings from various studies on this compound:

Case Study 1: Neuroprotection in Alzheimer's Models

In an experimental setup involving Aβ25-35-treated hippocampal neurons, this compound significantly mitigated neuronal injury. The study highlighted the compound's ability to enhance synaptic plasticity and reduce apoptosis through the activation of specific gene expressions related to neuronal survival.

Case Study 2: Analgesic Efficacy

A series of experiments assessed the analgesic effects of this compound combined with various NSAIDs. The results indicated that these dipharmacophores not only provided pain relief but also improved cognitive functions post-injury, showcasing their dual therapeutic potential.

Eigenschaften

IUPAC Name |

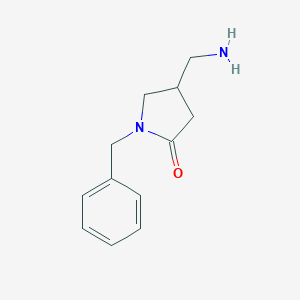

4-(aminomethyl)-1-benzylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAFGJGYCUMTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97205-35-1 (fumarate) | |

| Record name | Nebracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00869598 | |

| Record name | (+/-)-Nebracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97205-34-0 | |

| Record name | Nebracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97205-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nebracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Nebracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEBRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30038QI8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of nebracetam?

A1: this compound appears to act primarily as an agonist for M1-muscarinic acetylcholine receptors. [, ] This interaction leads to a cascade of downstream effects, primarily involving intracellular calcium ion (Ca2+) mobilization.

Q2: How does this compound's interaction with M1 receptors affect intracellular calcium levels?

A2: this compound binding to M1 receptors stimulates the production of 1,4,5-inositol trisphosphate (IP3), a secondary messenger molecule. IP3, in turn, triggers the release of Ca2+ from intracellular stores, leading to a rise in intracellular Ca2+ concentration ([Ca2+]i). This increase in [Ca2+]i is thought to be involved in various neuronal processes, including synaptic plasticity and neurotransmission. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C12H16N2O2 and a molecular weight of 216.28 g/mol. [, , ]

Q4: Is there spectroscopic data available for this compound?

A5: While specific spectroscopic data from the provided research papers is limited, the synthesis and characterization of this compound often involve techniques like Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR). [, , ] These methods help confirm the compound's identity and purity.

Q5: How does this compound distribute in the body?

A7: Research indicates that this compound can cross the blood-brain barrier, as evidenced by its detection in the cerebrospinal fluid (CSF) of patients administered the drug. [] The mean CSF concentration was found to be approximately 19% of the plasma concentration. []

Q6: What is known about this compound's metabolism and excretion?

A6: The provided research doesn't offer detailed information about this compound's metabolic pathways or excretion routes. Further investigation is needed to elucidate these aspects of its pharmacokinetic profile.

Q7: What in vitro models have been used to study the effects of this compound?

A9: Several in vitro studies have employed rat brain slices, cultured rat cerebellar granule cells, and human leukemic T cells (Jurkat cells) to investigate the effects of this compound on neuronal function and intracellular signaling. [, , , , ]

Q8: What are the key findings from in vivo studies on this compound's efficacy?

A10: In vivo studies in rodent models have demonstrated that this compound can ameliorate cognitive impairment induced by scopolamine, cerebral ischemia, and delta-9-tetrahydrocannabinol. [, , ] These findings suggest potential therapeutic benefits in conditions involving cognitive dysfunction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.